

Comparative analysis of L-365,260 binding kinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L 365031*

Cat. No.: *B1673719*

[Get Quote](#)

A Comparative Analysis of L-365,260 Binding Kinetics to the Cholecystokinin B (CCK₂) Receptor

For researchers and professionals in drug development, understanding the binding kinetics of a ligand to its target is crucial for predicting its efficacy and duration of action. This guide provides a comparative analysis of L-365,260, a selective antagonist for the cholecystokinin B (CCK₂) receptor, against other known CCK receptor antagonists. While comprehensive kinetic data, including association (k_{on}) and dissociation (k_{off}) rates, for L-365,260 are not readily available in the public domain, this analysis focuses on the well-documented binding affinities (K_i and IC_{50}) to provide a valuable comparative perspective.

Executive Summary

L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK₂) receptor, also known as the gastrin receptor.^{[1][2][3]} It exhibits significantly higher affinity for the CCK₂ receptor compared to the cholecystokinin A (CCK₁) receptor, making it a valuable tool for distinguishing the physiological roles of these two receptor subtypes.^{[4][5]} This selectivity is a key differentiator from non-selective antagonists like proglumide and CCK₁-selective antagonists such as devazepide and lorglumide. The available data, primarily from radioligand binding assays, consistently demonstrates the high affinity and selectivity of L-365,260 for the CCK₂ receptor across various species.^{[2][6]}

Comparative Binding Affinity

The binding affinities of L-365,260 and its alternatives for CCK₁ and CCK₂ receptors are summarized in the table below. This data, derived from competitive radioligand binding assays, highlights the distinct selectivity profiles of these compounds.

Compound	Receptor Target	Binding Affinity (K _i / IC ₅₀)	Species	Reference
L-365,260	CCK ₂ (CCK-B)	K _i = 1.9 nM, 2.0 nM	Guinea Pig	[7]
IC ₅₀ = 2 nM	-	[4]		
CCK ₁ (CCK-A)	IC ₅₀ = 280 nM	-	[4]	
Devazepide (L-364,718)	CCK ₁ (CCK-A)	IC ₅₀ = 81 pM (rat pancreatic), 45 pM (bovine gallbladder)	Rat, Bovine	[7]
CCK ₂ (CCK-B)	(guinea pig brain)	IC ₅₀ = 245 nM	Guinea Pig	[7]
Lorglumide	CCK ₁ (CCK-A)	Potent antagonist	-	[8]
Proglumide	CCK-A / CCK-B	Non-selective antagonist	-	[7]

Note: K_i (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.

Experimental Protocols

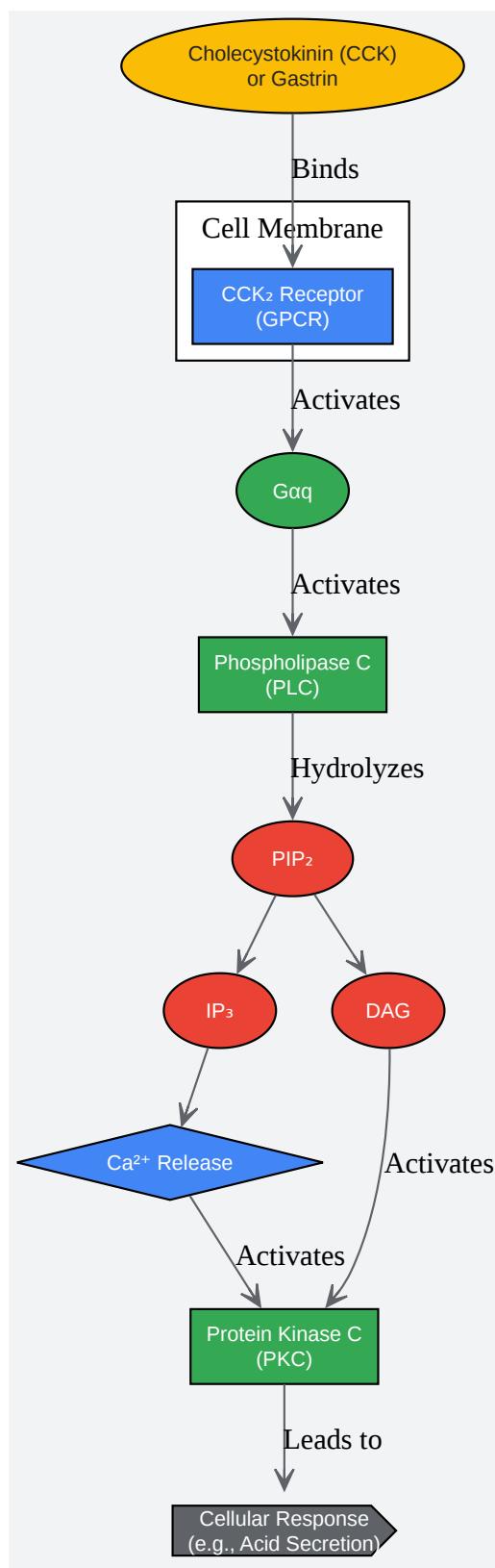
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical assay used to characterize the binding of antagonists like L-365,260 to CCK receptors.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i or IC_{50}) of a test compound (e.g., L-365,260) for CCK₁ and CCK₂ receptors by measuring its ability to displace a radiolabeled ligand.[6][9][10]

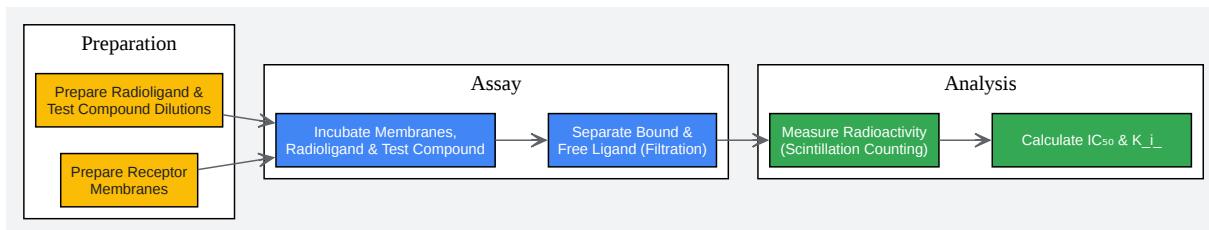
Materials:

- Receptor Source: Cell membranes prepared from tissues or cell lines expressing the target CCK receptor (e.g., guinea pig brain for CCK₂, rat pancreas for CCK₁).[11]
- Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]L-365,260 for CCK₂ or [¹²⁵I]Bolton-Hunter labeled CCK-8 for CCK₁).[11]
- Test Compound: L-365,260 or other antagonists, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- Binding Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.[12]
- Wash Buffer: Ice-cold binding buffer.
- Glass Fiber Filters: To separate bound from free radioligand.
- Scintillation Counter: To measure radioactivity.


Procedure:

- Membrane Preparation: Tissues or cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[12]
- Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:
 - Binding buffer.

- A serial dilution of the test compound or vehicle (for total binding) or a high concentration of an unlabeled ligand (for non-specific binding).
- A fixed concentration of the radioligand (typically at or below its K_d value).
- The membrane preparation.[12]
- Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]
- Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[12]
- Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.[12]
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis of the competition curve. The K_i value is then calculated from the IC_{50} value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.[12]


Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

[Click to download full resolution via product page](#)

CCK₂ Receptor Signaling Pathway.

[Click to download full resolution via product page](#)

Radioligand Binding Assay Workflow.

Conclusion

L-365,260 is a well-characterized, high-affinity, and selective antagonist for the CCK₂ receptor. The extensive data from radioligand binding assays firmly establish its pharmacological profile in comparison to other CCK receptor antagonists. While the direct measurement of its association and dissociation rate constants (k_{on} and k_{off}) is not widely reported, the available binding affinity data provides a strong foundation for its use as a selective tool in both in vitro and in vivo research. Further studies employing techniques such as surface plasmon resonance (SPR) would be invaluable in providing a more complete picture of the binding kinetics of L-365,260 and its alternatives, which could offer deeper insights into their mechanisms of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]

- 3. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Benzodiazepine analogues L365,260 and L364,718 as gastrin and pancreatic CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Binding kinetics of ligands acting at GPCRs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Comparative analysis of L-365,260 binding kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673719#comparative-analysis-of-l-365-260-binding-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com